Cas no 51767-39-6 (N-(4-Hydroxyphenyl)methanesulfonamide)

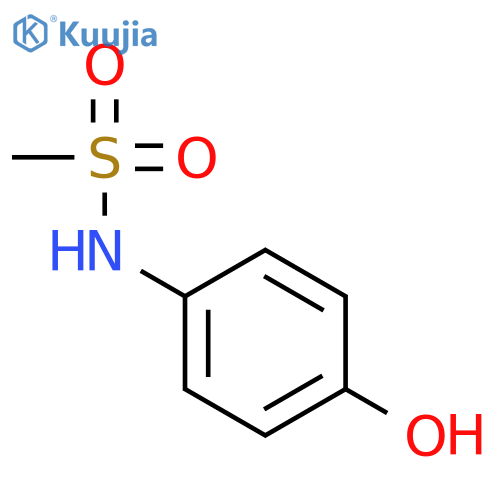

51767-39-6 structure

商品名:N-(4-Hydroxyphenyl)methanesulfonamide

N-(4-Hydroxyphenyl)methanesulfonamide 化学的及び物理的性質

名前と識別子

-

- N-(4-Hydroxyphenyl)methanesulfonamide

- ALBENDAZOLE SULFOXIDE

- Methanesulfonamide, N-(4-hydroxyphenyl)-

- 4-hydroxyphenyl methanesulphonamide

- 4-methylsulfonylaminophenol

- p-methanesulfonamidophenol

- MB01417

- 51767-39-6

- AlbendazleSulfoxide

- FT-0748015

- SCHEMBL518114

- 4-(methylsulfonylamino)phenol

- N-(4-hydroxyphenyl)-methanesulfonamide

- Q-103480

- AKOS001106068

- Z45652935

- Oprea1_693795

- BCP23167

- E83604

- BS-28656

- AN-652/40225843

- A847749

- N-(4-hydroxy-phenyl)-methanesulfonamide, AldrichCPR

- DTXSID90403647

- n-(4-hydroxy-phenyl)-methanesulfonamide

- EN300-37486

- thanesulfonamide, N-(4-hydroxyphenyl)-

- DB-002134

- DTXCID10354501

-

- MDL: MFCD00720883

- インチ: InChI=1S/C7H9NO3S/c1-12(10,11)8-6-2-4-7(9)5-3-6/h2-5,8-9H,1H3

- InChIKey: YJASRJZSSUOGKB-UHFFFAOYSA-N

- ほほえんだ: CS(=O)(=O)NC1=CC=C(O)C=C1

計算された属性

- せいみつぶんしりょう: 187.03000

- どういたいしつりょう: 187.03031432g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 224

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

- 色と性状: NA

- 密度みつど: 1.458

- ゆうかいてん: 154-156 ºC

- ふってん: 357.3°C at 760 mmHg

- フラッシュポイント: 290.5±32.9 °C

- PSA: 74.78000

- LogP: 1.91750

N-(4-Hydroxyphenyl)methanesulfonamide セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P280-P305+P351+P338-P310

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Sealed in dry,Room Temperature

N-(4-Hydroxyphenyl)methanesulfonamide 税関データ

- 税関コード:2935009090

- 税関データ:

中国税関コード:

2935009090概要:

2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

申告要素:

製品名, 成分含有量、

要約:

2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

N-(4-Hydroxyphenyl)methanesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C103108-250mg |

N-(4-hydroxyphenyl)methanesulfonamide |

51767-39-6 | 250mg |

$ 320.00 | 2022-06-06 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-354772-250 mg |

N-(4-hydroxyphenyl)methanesulfonamide, |

51767-39-6 | 250MG |

¥1,482.00 | 2023-07-10 | ||

| Enamine | EN300-37486-10.0g |

N-(4-hydroxyphenyl)methanesulfonamide |

51767-39-6 | 95% | 10.0g |

$1374.0 | 2023-02-10 | |

| Enamine | EN300-37486-0.25g |

N-(4-hydroxyphenyl)methanesulfonamide |

51767-39-6 | 95% | 0.25g |

$124.0 | 2023-02-10 | |

| Enamine | EN300-37486-5.0g |

N-(4-hydroxyphenyl)methanesulfonamide |

51767-39-6 | 95% | 5.0g |

$750.0 | 2023-02-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-354772A-1 g |

N-(4-hydroxyphenyl)methanesulfonamide, |

51767-39-6 | 1g |

¥3,001.00 | 2023-07-10 | ||

| Chemenu | CM128689-5g |

N-(4-hydroxyphenyl)methanesulfonamide |

51767-39-6 | 95% | 5g |

$853 | 2023-01-09 | |

| Ambeed | A148455-1g |

N-(4-Hydroxyphenyl)methanesulfonamide |

51767-39-6 | 98% | 1g |

$56.0 | 2025-02-19 | |

| Ambeed | A148455-250mg |

N-(4-Hydroxyphenyl)methanesulfonamide |

51767-39-6 | 98% | 250mg |

$32.0 | 2025-02-19 | |

| 1PlusChem | 1P00DET1-250mg |

ALBENDAZOLE SULFOXIDE |

51767-39-6 | 98% | 250mg |

$24.00 | 2025-02-26 |

N-(4-Hydroxyphenyl)methanesulfonamide 関連文献

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

51767-39-6 (N-(4-Hydroxyphenyl)methanesulfonamide) 関連製品

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:51767-39-6)N-(4-Hydroxyphenyl)methanesulfonamide

清らかである:99%

はかる:5.0g

価格 ($):212.0